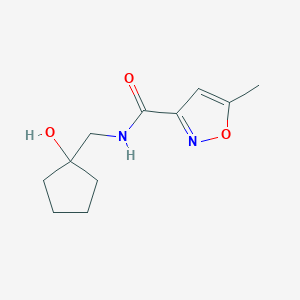![molecular formula C6H9BrO B2542392 1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane CAS No. 2253631-03-5](/img/structure/B2542392.png)
1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.1.1]hexanes are valuable saturated bicyclic structures incorporated in newly developed bio-active compounds . They are playing an increasingly important role, while being still underexplored from a synthetic accessibility point of view .
Synthesis Analysis
The synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules is based on the use of photochemistry to access new building blocks via [2+2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis
The molecular formula of a similar compound, Methyl 1-(bromomethyl)bicyclo[2.1.1]hexane-2-carboxylate, is C9H13BrO2 .Chemical Reactions Analysis
The strategy for the synthesis of new 1,2-disubstituted bicyclo[2.1.1]hexane modules involves the use of photochemistry to access new building blocks via [2+2] cycloaddition . The system can readily be derivatized with numerous transformations .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Design
1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane (BCH) and its derivatives offer exciting prospects in medicinal chemistry. Researchers have investigated their use as bioisosteres for existing drug scaffolds. The sp³-rich bicyclo[2.1.1]hexane motif can serve as a valuable building block for designing novel pharmaceutical agents. By strategically modifying the substituents, scientists aim to enhance drug solubility, activity, and conformational properties .
Bioactive Compound Synthesis
Bicyclo[2.1.1]hexanes play a crucial role in the development of bioactive molecules. Their incorporation into newly designed compounds allows researchers to explore uncharted chemical space. Photochemical methods, such as [2 + 2] cycloadditions, provide efficient access to diverse bicyclo[2.1.1]hexane modules. These modules can then be further derivatized to create bioactive compounds with tailored properties .
Synthetic Methodology
Efficient synthetic routes to 1,2-disubstituted bicyclo[2.1.1]hexanes are essential. Traditional methods involving mercury lamps and toxic stannane reagents have limitations. However, recent advances propose novel, scalable, and mild synthetic approaches. These methods enable the synthesis of valuable bicyclo[2.1.1]hexane derivatives, expanding the toolbox available to chemists .
Agrochemicals and Pesticides
The strained bicyclo[2.1.1]hexane scaffold may find applications in agrochemicals and pesticides. Researchers explore its potential as a structural motif for designing environmentally friendly and effective crop protection agents. By incorporating BCH-based fragments, scientists aim to improve the properties of existing pesticides .
Materials Science
Bicyclo[2.1.1]hexanes could serve as building blocks for novel materials. Their unique geometry and sp³-rich nature make them intriguing candidates for constructing functional materials, such as polymers, dendrimers, and supramolecular assemblies. Researchers investigate their self-assembly behavior and potential applications in nanotechnology .
Computational Chemistry
Theoretical studies play a vital role in understanding the properties and reactivity of bicyclo[2.1.1]hexanes. Computational chemistry methods, including density functional theory (DFT) calculations, provide insights into their stability, electronic structure, and potential reaction pathways. These insights guide experimental design and optimization .
Mécanisme D'action
Target of Action
Bicyclo[2.1.1]hexanes are a class of compounds that have been incorporated in newly developed bio-active compounds . The specific targets of “1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane” would depend on its specific structure and functional groups.
Mode of Action
The mode of action of “1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane” would depend on its specific targets. Bicyclo[2.1.1]hexanes in general are known for their unique structural properties, which allow them to interact with biological targets in a specific manner .
Biochemical Pathways
The biochemical pathways affected by “1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane” would depend on its specific targets and mode of action. Bicyclo[2.1.1]hexanes can be involved in a variety of biochemical pathways due to their versatile structure .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of “1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane” would depend on its specific chemical structure. Factors such as solubility, stability, and molecular size all play a role in determining these properties .
Result of Action
The molecular and cellular effects of “1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane” would depend on its specific targets and mode of action. Bicyclo[2.1.1]hexanes can have a variety of effects due to their ability to interact with different biological targets .
Action Environment
The action, efficacy, and stability of “1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane” can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO/c7-4-6-1-5(2-6)3-8-6/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOOINOBXMHTJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(OC2)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2253631-03-5 |
Source


|
| Record name | 1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-methyl-1H-indol-3-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2542311.png)

![(E)-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-N-(5-methyl-2-phenylpyrazol-3-yl)prop-2-enamide](/img/structure/B2542313.png)
![(2-Oxo-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]amino}ethoxy)acetic acid](/img/structure/B2542314.png)
![4-cyclopropyl-1-(4-fluorophenyl)-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2542315.png)
![(2E)-2-[(3,4-dichlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate](/img/structure/B2542317.png)


![(4-Bromophenyl)[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone](/img/structure/B2542323.png)

![Methyl 5-[(4-methylbenzoyl)amino]-2-furoate](/img/structure/B2542326.png)

